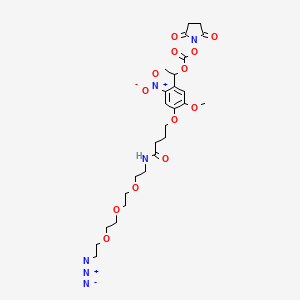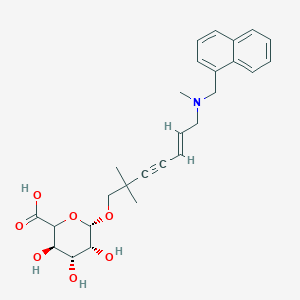
Hydroxy Terbinafine beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy Terbinafine beta-D-Glucuronide is a metabolite of Terbinafine, an allylamine antifungal agent. This compound is known for its role in inhibiting squalene epoxidase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes . The molecular formula of this compound is C27H33NO7, and it has a molecular weight of 483.55 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Terbinafine beta-D-Glucuronide typically involves the glucuronidation of Hydroxy Terbinafine. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or mammalian cell cultures that express the necessary glucuronosyltransferase enzymes. These methods ensure high yield and purity of the compound .
化学反应分析
Types of Reactions: Hydroxy Terbinafine beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, Hydroxy Terbinafine.
Substitution: Substitution reactions can occur at the glucuronide moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
科学研究应用
Hydroxy Terbinafine beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Terbinafine metabolites.
Biology: The compound is studied for its role in the metabolism of Terbinafine and its impact on fungal cell wall synthesis.
Medicine: Research focuses on its pharmacokinetics and pharmacodynamics in the treatment of fungal infections.
Industry: It is used in the development of antifungal drugs and in the study of drug metabolism and interactions
作用机制
Hydroxy Terbinafine beta-D-Glucuronide exerts its effects by inhibiting the enzyme squalene epoxidase. This inhibition prevents the conversion of squalene to 2,3-oxidosqualene, a crucial step in the synthesis of ergosterol. The reduction in ergosterol levels disrupts the integrity of the fungal cell membrane, leading to cell death . The molecular targets involved include the squalene epoxidase enzyme and the ergosterol biosynthesis pathway .
相似化合物的比较
Terbinafine: The parent compound, which also inhibits squalene epoxidase but is not glucuronidated.
Naftifine: Another allylamine antifungal with a similar mechanism of action but different metabolic pathways.
Butenafine: A benzylamine antifungal that targets the same enzyme but has a different chemical structure
Uniqueness: Hydroxy Terbinafine beta-D-Glucuronide is unique due to its glucuronidation, which enhances its solubility and excretion. This modification also affects its pharmacokinetics and pharmacodynamics, making it distinct from its parent compound and other similar antifungals .
属性
分子式 |
C27H33NO7 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC 名称 |
(3R,4R,5R,6S)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23-,24?,26+/m1/s1 |
InChI 键 |
XWKOYVRIRYSRSH-CZBFLBQGSA-N |
手性 SMILES |
CC(C)(CO[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


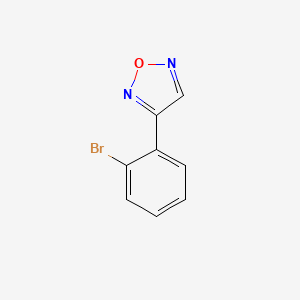
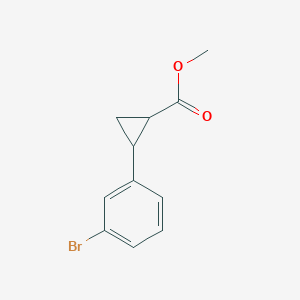
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
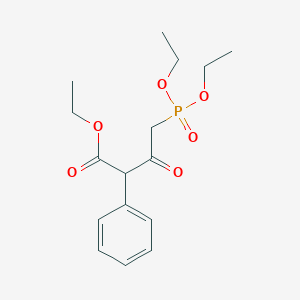

![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
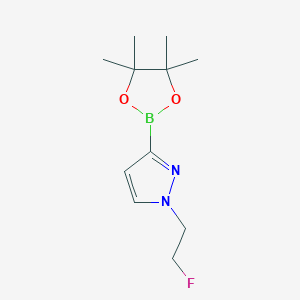
![2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13716287.png)

